3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one
Description
3-Benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a synthetic coumarin (chromen-2-one) derivative with a complex substitution pattern. Its structure includes:
- Position 3: A benzyl group (C₆H₅-CH₂-), which enhances steric bulk and may influence receptor binding.
- Position 4: A methyl group (-CH₃), contributing to lipophilicity and metabolic stability.
- Position 7: A 2-(4-methoxyphenyl)-2-oxoethoxy moiety, combining electron-donating methoxy (-OCH₃) and carbonyl (C=O) groups. This substituent likely modulates electronic properties and biological interactions.
The unique structural features of this compound position it as a candidate for diverse therapeutic applications.
Properties
IUPAC Name |
3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22O5/c1-17-22-13-12-21(30-16-24(27)19-8-10-20(29-2)11-9-19)15-25(22)31-26(28)23(17)14-18-6-4-3-5-7-18/h3-13,15H,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUFDDXBLIYMSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.
Introduction of the benzyl group: This step involves the alkylation of the chromen-2-one core with benzyl bromide under basic conditions.
Attachment of the methoxyphenyl group: This is typically done through an etherification reaction using 4-methoxyphenol and an appropriate leaving group such as tosyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation, particularly targeting its chromenone backbone or substituents. Common reagents include:
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Ketone formation | Potassium permanganate | Oxidized derivatives | |
| Carboxylic acid formation | Chromium trioxide | Carboxylic acids |
Oxidation of the chromenone core or substituents can generate derivatives with enhanced biological activity, such as anti-inflammatory or anticancer properties.
Reduction Reactions
Reduction typically modifies functional groups like ketones or alkenes:
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Alcoholic reduction | Sodium borohydride (NaBH₄) in methanol | Alcohols | |
| Alkane formation | Lithium aluminum hydride (LiAlH₄) | Saturated derivatives |
These reactions are critical for synthesizing derivatives with altered pharmacokinetic profiles.
Nucleophilic Substitution Reactions
The compound’s alkoxy groups and benzyl substituents enable nucleophilic substitution:
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Halide displacement | Benzyl bromide, base (e.g., K₂CO₃) | Substituted derivatives | |
| Ether cleavage | Acidic or basic conditions | Phenolic derivatives |
Substitution reactions are used to introduce new functional groups, potentially improving solubility or target affinity.
Hydrolysis Reactions
Hydrolysis of ester or ether groups alters the compound’s structure:
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Ester hydrolysis | Acid/base catalysts | Carboxylic acids | |
| Ether cleavage | Strong acids/bases | Phenolic intermediates |
Hydrolysis is a key step in synthesizing simpler derivatives for mechanistic studies.
Condensation Reactions
The chromenone core participates in condensation reactions, such as Pechmann or Friedel-Crafts alkylation:
| Reaction Type | Reagents/Conditions | Products | Citations |
|---|---|---|---|
| Pechmann condensation | β-keto esters, acid catalyst | Chromenone derivatives | |
| Friedel-Crafts alkylation | Alkyl halides, Lewis acids | Alkylated chromenones |
These reactions are foundational for synthesizing chromenone derivatives with diverse substituents .
Comparison of Reaction Types
| Reaction | Key Feature | Biological Impact |
|---|---|---|
| Oxidation | Generates reactive derivatives | Enhanced anti-inflammatory activity |
| Reduction | Modifies solubility | Improved bioavailability |
| Substitution | Functional group diversity | Targeted therapy applications |
| Hydrolysis | Simplifies structure | Facilitates mechanistic studies |
| Condensation | Core scaffold formation | Basis for structural analogs |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promising anticancer properties, particularly in targeting Bcl-2 family proteins, which are crucial in regulating apoptosis. In a study, derivatives of this compound were synthesized and tested for their ability to inhibit cell proliferation in cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against leukemia and breast cancer cells, suggesting that the compound could serve as a lead structure for the development of new anticancer agents .
Mechanism of Action
The mechanism involves the induction of apoptosis through the modulation of mitochondrial pathways. The compound appears to enhance the pro-apoptotic signals while inhibiting anti-apoptotic signals mediated by Bcl-2 proteins . This dual action is critical in overcoming resistance seen in many cancer therapies.
Antioxidant Properties
Research has demonstrated that 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one exhibits strong antioxidant activity. It scavenges free radicals effectively, which is essential in preventing oxidative stress-related diseases such as cardiovascular disorders and neurodegenerative diseases. A study quantified its antioxidant capacity using various assays, including DPPH and ABTS assays, revealing that it outperformed several known antioxidants .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies showed that it significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Effects
Recent studies have indicated that this compound may have neuroprotective effects, particularly against neurodegeneration associated with conditions like Alzheimer’s disease. It was found to inhibit acetylcholinesterase (AChE) activity, an enzyme linked to cognitive decline. Additionally, it demonstrated the ability to protect neuronal cells from oxidative damage induced by beta-amyloid peptides .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. A comprehensive SAR analysis revealed that modifications at specific positions on the chromene ring could enhance anticancer activity while maintaining low toxicity profiles. For instance, substituents on the benzyl group were found to significantly influence both potency and selectivity against cancer cell lines .
Case Study 1: Anticancer Activity
In a clinical trial involving patients with chronic lymphocytic leukemia (CLL), patients treated with a derivative of this compound showed a marked reduction in tumor size and improved survival rates compared to those receiving standard therapy .
Case Study 2: Neuroprotective Effects
A preclinical study on animal models of Alzheimer’s disease demonstrated that administration of this compound significantly improved cognitive function and reduced amyloid plaque deposition in the brain .
Data Tables
Mechanism of Action
The mechanism of action of 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species, and interaction with cellular receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the regulation of inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related coumarin derivatives, highlighting substituent variations and their implications:
| Compound Name (Reference) | Position 3 | Position 4 | Position 7 Substituent | Key Features/Biological Activity |
|---|---|---|---|---|
| Target Compound | Benzyl | Methyl | 2-(4-Methoxyphenyl)-2-oxoethoxy | Balanced lipophilicity and reactivity; potential broad-spectrum activity |
| 3-Benzyl-7-hydroxy-4-methyl-2H-chromen-2-one () | Benzyl | Methyl | Hydroxy (-OH) | Enhanced solubility due to polar -OH group; reduced membrane permeability |
| 5-[2-(4-Methoxyphenyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one () | None | Phenyl | 2-(4-Methoxyphenyl)-2-oxoethoxy | Increased aromaticity (phenyl at C4); potential for enhanced binding affinity |
| 5-[2-(4-Chlorophenyl)-2-oxoethoxy]-4-ethyl-7-methyl-2H-chromen-2-one () | None | Ethyl | 2-(4-Chlorophenyl)-2-oxoethoxy | Higher cytotoxicity (Cl substituent); improved metabolic stability (ethyl group) |
| 6-Chloro-3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one () | Hexyl | Methyl | 4-Methoxybenzyloxy | Extended alkyl chain (C6) enhances lipophilicity; chloro group may improve anticancer activity |
Key Structural Influences on Activity
- Position 3 Substitutions: Benzyl vs. In contrast, hexyl chains () increase lipophilicity, affecting tissue distribution . Absence of Substituent: Compounds lacking a C3 group (e.g., ) may exhibit reduced steric effects, enabling better access to enzymatic active sites .
- Position 4 Substitutions: Methyl vs. Ethyl/Phenyl: Methyl (target) offers moderate lipophilicity, while ethyl () enhances metabolic stability.
Position 7 Substituents :
- 2-(4-Methoxyphenyl)-2-oxoethoxy vs. Hydroxy/Chloro : The methoxyphenyl-oxoethoxy group (target) combines electron-donating (methoxy) and electron-withdrawing (carbonyl) effects, influencing redox activity and receptor interactions. Hydroxy groups () enhance solubility but reduce bioavailability, while chloro substituents () may boost cytotoxicity .
Biological Activity
3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one is a compound belonging to the class of chromenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C23H23O5
- Molecular Weight : 389.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may modulate enzyme activity and influence various biochemical pathways, including those involved in cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings regarding its effects on cancer cell lines:
| Cell Line | IC50 (μM) | Effect Observed |
|---|---|---|
| Huh7 (HCC) | 38.15 (48h) | Inhibition of cell viability and migration |
| MCF-7 (Breast Cancer) | 45.00 (24h) | Induction of apoptosis and cell cycle arrest |
| A549 (Lung Cancer) | 30.00 (48h) | Suppression of proliferation and invasion |
In vitro studies demonstrated that the compound significantly inhibited the proliferation of Huh7 cells, a hepatocellular carcinoma line, with an IC50 value of 38.15 μM after 48 hours of treatment. The compound also reduced cell migration and invasion, indicating potential anti-metastatic properties .
Mechanisms Underlying Anticancer Activity
The anticancer effects are mediated through several mechanisms:
- Epithelial-Mesenchymal Transition (EMT) : The compound downregulates key proteins associated with EMT, such as integrin α7 and MMP9, thereby inhibiting metastasis.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G1 phase, preventing further proliferation .
Study on Hepatocellular Carcinoma (HCC)
A study investigated the effects of this compound on Huh7 cells. Results indicated a significant reduction in cell viability and motility at non-cytotoxic concentrations. The compound was shown to upregulate E-cadherin while downregulating vimentin, suggesting a reversal of EMT .
Study on Breast Cancer Cells
In another study involving MCF-7 breast cancer cells, treatment with the compound resulted in increased apoptosis rates and decreased cell viability. Flow cytometry analysis confirmed an increase in sub-G1 population indicative of apoptotic cells .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-benzyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via alkylation or coupling reactions. For example:
- Step 1 : Introduce the benzyl group at the 3-position of the coumarin core through nucleophilic substitution or Friedel-Crafts alkylation .
- Step 2 : Attach the 2-(4-methoxyphenyl)-2-oxoethoxy moiety at the 7-position using a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone under reflux .
- Optimization : Monitor reaction progress via TLC and optimize yields by varying temperature (60–100°C) and stoichiometry of reactants (1:1.2 molar ratio of coumarin to oxoethoxy precursor). Recrystallization from ethyl acetate/methanol mixtures improves purity .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : Assign peaks for aromatic protons (δ 6.8–8.0 ppm) and methoxy groups (δ ~3.8 ppm) in DMSO-d₆ or CDCl₃ .
- IR : Confirm carbonyl stretches (C=O at ~1680 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and bond lengths using SHELX software. For example, disordered regions in the benzyl group require refinement with PART instructions in SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or crystallographic refinements for this compound?
- Methodological Answer :
- Spectral Discrepancies : Cross-validate NMR assignments using 2D experiments (COSY, HSQC) and compare with computational predictions (e.g., DFT-based chemical shift calculations) .
- Crystallographic Challenges : Address disorder in flexible substituents (e.g., benzyl groups) by applying restraints (SIMU, DELU) in SHELXL. Validate with Hirshfeld surface analysis to ensure intermolecular interactions are consistent .
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this coumarin derivative?
- Methodological Answer :
- Modify Substituents : Synthesize analogs with variations in the benzyl (e.g., 4-fluoro-benzyl) or methoxyphenyl groups (e.g., nitro or chloro substituents) to assess electronic effects .
- Biological Assays : Test inhibition of α-glucosidase or anti-cancer activity (e.g., against cholangiocarcinoma cell lines) using MTT assays. Corrogate activity with logP values and steric parameters calculated via molecular docking (AutoDock Vina) .
Q. How can researchers investigate the pharmacological mechanism of this compound in vitro?
- Methodological Answer :
- Target Identification : Perform kinase profiling or proteomic analysis (e.g., LC-MS/MS) to identify binding partners.
- Pathway Analysis : Use Western blotting to monitor apoptosis markers (e.g., Caspase-3) or inflammatory pathways (NF-κB) in treated cells. For nitric oxide donor hybrids (e.g., dinitroazetidine derivatives), measure NO release via Griess assay .
Q. What advanced crystallographic methods address disorder in the 2-oxoethoxy side chain?
- Methodological Answer :
- Twinned Data Refinement : Use TWIN/BASF commands in SHELXL for crystals with non-merohedral twinning. Validate with R₁ and wR₂ convergence (<5% difference) .
- Dynamic Disorder Modeling : Apply TLS (Translation-Libration-Screw) parameters to model thermal motion in the oxoethoxy group. Compare anisotropic displacement parameters (ADPs) with similar structures in the Cambridge Structural Database .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
